molecular formula C10H20O2S2 B14647054 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate CAS No. 54732-85-3

3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate

Cat. No.: B14647054
CAS No.: 54732-85-3
M. Wt: 236.4 g/mol
InChI Key: CWSIDLVZHJKUTE-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This particular compound features two ethylsulfanyl groups attached to a propyl chain, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate typically involves the esterification of 3-(ethylsulfanyl)propanoic acid with 3-(ethylsulfanyl)propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethylsulfanyl groups are converted to sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium ethoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ethylsulfanyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which 3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate exerts its effects involves interactions with specific molecular targets. The ethylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.

    Isopropyl butyrate: An ester with a similar structure but different alkyl groups.

Uniqueness

3-(Ethylsulfanyl)propyl 3-(ethylsulfanyl)propanoate is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties. These groups can participate in specific reactions and interactions that are not possible with simpler esters like ethyl acetate or methyl butyrate.

Properties

CAS No.

54732-85-3

Molecular Formula

C10H20O2S2

Molecular Weight

236.4 g/mol

IUPAC Name

3-ethylsulfanylpropyl 3-ethylsulfanylpropanoate

InChI

InChI=1S/C10H20O2S2/c1-3-13-8-5-7-12-10(11)6-9-14-4-2/h3-9H2,1-2H3

InChI Key

CWSIDLVZHJKUTE-UHFFFAOYSA-N

Canonical SMILES

CCSCCCOC(=O)CCSCC

Origin of Product

United States

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